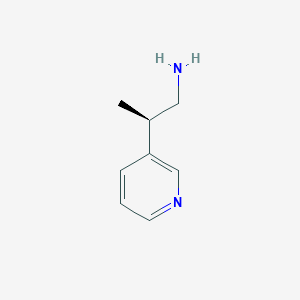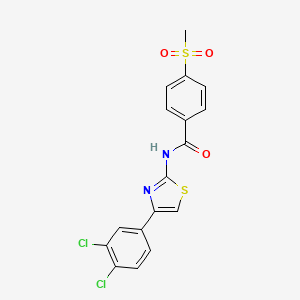
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinazoline derivatives, including those containing the oxadiazole scaffold, have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit inhibitory activities against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. For instance, compounds with 4-alkoxyquinazoline derivatives demonstrated potent inhibitory activity, suggesting their potential as novel inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in tumor growth inhibition (Qiao et al., 2015). Additionally, other quinazolinone analogues have shown broad-spectrum antitumor activity, highlighting their therapeutic potential against various cancer types (Al-Suwaidan et al., 2016).
Antimicrobial Applications
These derivatives also exhibit antimicrobial properties against a range of bacterial and fungal strains. The synthesis of quinazolinone derivatives with antimicrobial activities indicates their utility in addressing antibiotic resistance and providing new therapeutic options for infectious diseases. For example, some compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against pathogenic fungi (Alagarsamy et al., 2016).
Antioxidant Properties
Quinazolinone derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compounds demonstrated significant scavenging activities against free radicals, suggesting their potential as antioxidants (Al-azawi, 2016).
Eigenschaften
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c1-33-18-11-12-20(22(13-18)34-2)24-29-23(35-30-24)15-36-26-28-21-6-4-3-5-19(21)25(32)31(26)14-16-7-9-17(27)10-8-16/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUMKPWAYTEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)
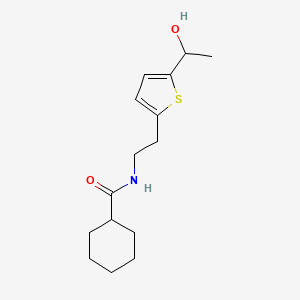
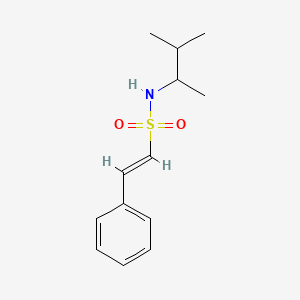
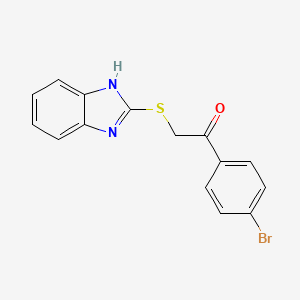
![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)
![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)
![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)
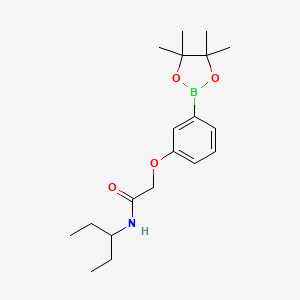
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)
